(2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 6-chloro-1,3-benzodioxole and 5-methoxy-1H-benzimidazole. The key steps may involve:
Formation of the Benzodioxole Intermediate: This can be achieved through chlorination and subsequent cyclization reactions.
Formation of the Benzimidazole Intermediate: This involves the methoxylation of benzimidazole.
Coupling Reaction: The final step involves coupling the two intermediates through a condensation reaction, often facilitated by a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The chloro group on the benzodioxole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industrial applications, it might be used in the synthesis of advanced materials, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism by which (2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile exerts its effects would depend on its specific application. For instance, if it has pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the methoxy group.
(2Z)-3-(1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the chloro group.
Uniqueness
The presence of both the chloro and methoxy groups in (2Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3/c1-23-12-2-3-14-15(6-12)22-18(21-14)11(8-20)4-10-5-16-17(7-13(10)19)25-9-24-16/h2-7H,9H2,1H3,(H,21,22)/b11-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFMNQUAPXTZJK-WCIBSUBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC4=C(C=C3Cl)OCO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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